![molecular formula C6H12N2 B12820515 2,6-Diazabicyclo[3.2.1]octane](/img/structure/B12820515.png)
2,6-Diazabicyclo[3.2.1]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Diazabicyclo[3.2.1]octane (DABCO) is a bicyclic structure composed of a six-membered nitrogen heterocycle fused to a cyclopentane ring (Fig. 1). Its unique architecture has attracted attention in drug discovery and total synthesis due to its synthetic versatility .
!DABCO Structure
Métodos De Preparación
Synthetic Routes::
- DABCO can be synthesized through various methods, including cyclization reactions.
- One common approach involves the cyclization of 1,5-diaminopentane under appropriate conditions.
- Other synthetic routes include ring-closing reactions of suitable precursors.
- DABCO is industrially produced on a larger scale for research and applications.
- Specific industrial methods may involve optimized reaction conditions and purification steps.
Análisis De Reacciones Químicas
Reactivity::
- DABCO undergoes diverse reactions, including:
Substitution: It can react with alkyl halides or acyl chlorides.
Oxidation: DABCO can be oxidized to its N-oxide form.
Reduction: Reduction of the N-oxide yields DABCO.
Complexation: It forms coordination complexes with metal ions.
Substitution: Alkyl halides, acyl chlorides, and base (e.g., NaOH).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide).
Reduction: Reducing agents (e.g., sodium borohydride).
Complexation: Metal salts (e.g., copper sulfate).
- DABCO derivatives with modified substituents are common products.
- N-oxides and coordination complexes are also relevant.
Aplicaciones Científicas De Investigación
DABCO finds applications in:
Organic Synthesis: As a catalyst or reagent in various reactions.
Medicinal Chemistry: It’s used in drug design and synthesis.
Polymer Chemistry: For polymerization reactions.
Coordination Chemistry: In metal-organic frameworks (MOFs).
Mecanismo De Acción
- DABCO’s mechanism of action depends on its specific application.
- In catalysis, it acts as a Lewis base, facilitating reactions.
- In drug design, it may interact with biological targets.
Comparación Con Compuestos Similares
- DABCO’s uniqueness lies in its bicyclic structure.
- Similar compounds include:
Piperazine: Another bicyclic nitrogen heterocycle.
Morpholine: A five-membered nitrogen heterocycle.
Propiedades
IUPAC Name |
2,6-diazabicyclo[3.2.1]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-2-7-6-3-5(1)8-4-6/h5-8H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URXNGDKBCYJULA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2CC1NC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
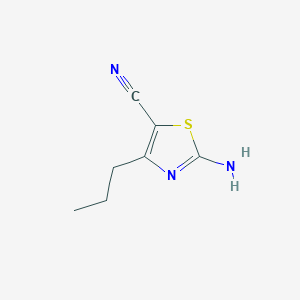
![3-[(Cyclobutylamino)methyl]quinolin-2-ol](/img/structure/B12820456.png)
![Tert-butyl 2-[6-[2-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]ethenyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B12820457.png)
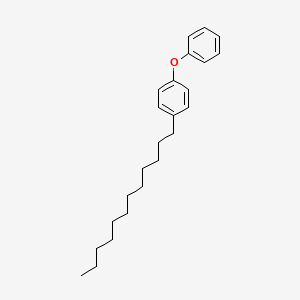
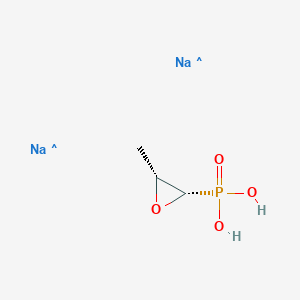
![1-([1,2,4]Triazolo[4,3-a]pyridin-5-yl)ethan-1-one](/img/structure/B12820473.png)
![N-Ethyl-1H-benzo[d]imidazol-1-amine](/img/structure/B12820474.png)
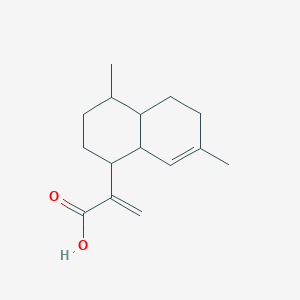

![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B12820504.png)

![(1S,2S,5R)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B12820524.png)
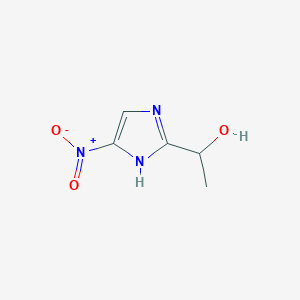
![1-ethyl-1H-benzo[d]imidazol-2-yl acetate](/img/structure/B12820527.png)
